

Discovery and history of 2-(Morpholinomethyl)acrylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Morpholinomethyl)acrylic acid

Cat. No.: B1279365

[Get Quote](#)

2-(Morpholinomethyl)acrylic Acid: A Technical Guide

An In-depth Whitepaper on the Discovery, Synthesis, and Applications for Researchers, Scientists, and Drug Development Professionals.

Introduction

2-(Morpholinomethyl)acrylic acid, also known as 2-morpholin-4-ylmethyl-acrylic acid, is a zwitterionic derivative of acrylic acid. Its unique structure, incorporating a morpholine ring, imparts valuable properties such as high water solubility and buffering capacity in the neutral to basic pH range. These characteristics have led to its use in specialized biochemical applications and as a functional monomer in the synthesis of advanced polymers for the biomedical field. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of **2-(Morpholinomethyl)acrylic acid**, with a focus on experimental protocols and quantitative data relevant to researchers and drug development professionals.

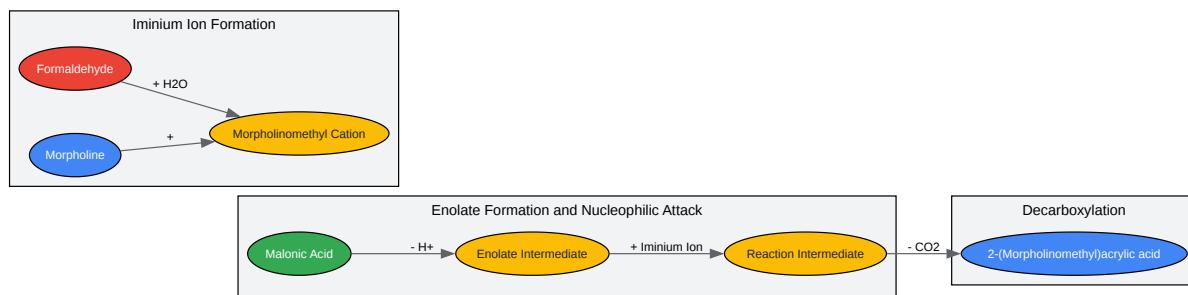
Discovery and History

The synthesis and characterization of **2-(Morpholinomethyl)acrylic acid** were first described in a 1998 publication by M.P. Bellini and K.L. Manchester in the journal Electrophoresis. The primary motivation for its creation was the development of a series of zwitterionic acrylic acid

derivatives to serve as buffers for isoelectric focusing in immobilized pH gradients (IPGs).^[1] This work established the foundational synthesis route for this compound and identified its key physicochemical properties, such as its pKa value.

Synthesis of 2-(Morpholinomethyl)acrylic Acid

The primary method for synthesizing **2-(Morpholinomethyl)acrylic acid** is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (malonic acid), an aldehyde (formaldehyde), and a secondary amine (morpholine).^[1]


General Experimental Protocol: Mannich Reaction

While the full detailed protocol from the original publication by Bellini and Manchester is not readily available, a generalized procedure based on the principles of the Mannich reaction for this specific compound can be outlined as follows:

- **Reaction Setup:** A reaction vessel equipped with a stirrer and a reflux condenser is charged with malonic acid and a suitable solvent, such as ethanol or water.
- **Addition of Reactants:** Morpholine is added to the solution, followed by the slow addition of an aqueous solution of formaldehyde. The molar ratios of the reactants are crucial and should be carefully controlled.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and decarboxylation steps. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
- **Work-up and Isolation:** Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield **2-(Morpholinomethyl)acrylic acid** as a white solid.
- **Characterization:** The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry.

Reaction Mechanism

The Mannich reaction for the synthesis of **2-(Morpholinomethyl)acrylic acid** proceeds through the formation of a morpholino- N-methylol intermediate, which then reacts with the enol form of malonic acid. Subsequent decarboxylation yields the final product.

[Click to download full resolution via product page](#)

Figure 1. Simplified mechanism of the Mannich reaction for the synthesis of **2-(Morpholinomethyl)acrylic acid**.

Physicochemical Properties

The key physicochemical property of **2-(Morpholinomethyl)acrylic acid** is its pKa value, which determines its buffering range.

Property	Value	Reference
pKa	7.59 ± 0.03 (at 23 °C)	[1]
CAS Number	4432-44-4	
Molecular Formula	C8H13NO3	
Molecular Weight	171.19 g/mol	

Applications

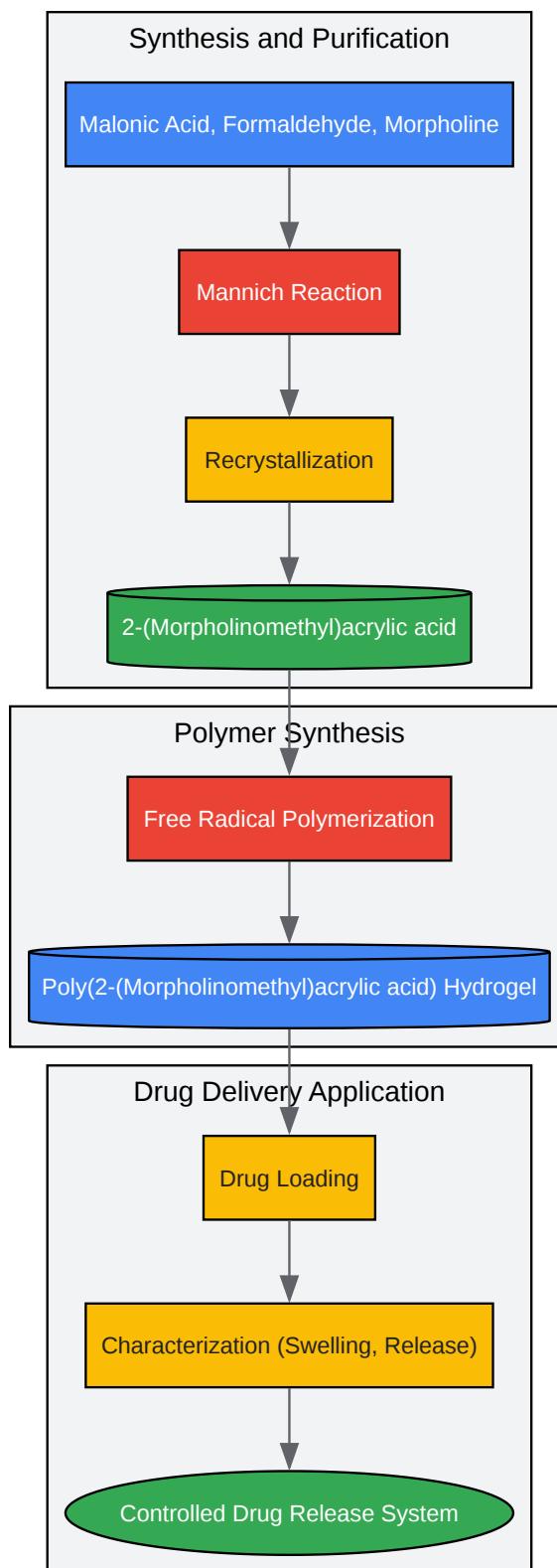
Zwitterionic Buffer

As originally intended, **2-(Morpholinomethyl)acrylic acid** is an effective zwitterionic buffer for isoelectric focusing, particularly in the neutral to alkaline pH range.^[1] Its zwitterionic nature ensures good buffering capacity with minimal interference in electrophoretic systems.

Polymer Synthesis

2-(Morpholinomethyl)acrylic acid serves as a functional monomer in the synthesis of "smart" polymers, particularly hydrogels, for biomedical applications. The presence of the morpholine group and the carboxylic acid group imparts pH-responsiveness and biocompatibility to the resulting polymers.

- **Drug Delivery:** Hydrogels synthesized from acrylic acid derivatives, including those with morpholine moieties, are extensively studied for controlled drug release applications. The swelling and drug release characteristics of these hydrogels can be tuned by altering the pH of the surrounding environment.
- **Biomaterials and Tissue Engineering:** The biocompatibility and water-absorbing properties of polymers containing **2-(Morpholinomethyl)acrylic acid** make them suitable for use in tissue engineering scaffolds and other biomaterials.


Quantitative Data for Acrylic Acid-Based Polymers

While specific quantitative data for polymers synthesized exclusively from **2-(Morpholinomethyl)acrylic acid** is limited in the readily available literature, the following table outlines typical characterization data for acrylic acid-based hydrogels used in drug delivery. Researchers can expect polymers derived from **2-(Morpholinomethyl)acrylic acid** to be evaluated using these parameters.

Parameter	Typical Range/Value	Method of Analysis
Molecular Weight (Mw)	10 - 1,000 kDa	Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)	1.1 - 2.5	Gel Permeation Chromatography (GPC)
Swelling Ratio	100% - >1000%	Gravimetric analysis
Drug Loading Efficiency	50% - 95%	UV-Vis Spectroscopy, HPLC
In Vitro Drug Release	Varies (pH-dependent)	Dissolution testing with UV-Vis or HPLC

Experimental and Application Workflow

The general workflow from the synthesis of **2-(Morpholinomethyl)acrylic acid** to its application in a drug delivery system is illustrated below.

[Click to download full resolution via product page](#)

Figure 2. General workflow for the synthesis and application of **2-(Morpholinomethyl)acrylic acid** in a drug delivery system.

Conclusion

2-(Morpholinomethyl)acrylic acid is a versatile zwitterionic monomer with established applications in biochemical separation techniques and growing potential in the field of biomedical polymers. Its synthesis via the Mannich reaction is well-documented in principle, and its unique pH-responsive properties make it an attractive building block for the development of "smart" drug delivery systems and other advanced biomaterials. Further research into the characterization of polymers derived from this monomer will undoubtedly expand its utility and application in the scientific and pharmaceutical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Discovery and history of 2-(Morpholinomethyl)acrylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1279365#discovery-and-history-of-2-morpholinomethyl-acrylic-acid\]](https://www.benchchem.com/product/b1279365#discovery-and-history-of-2-morpholinomethyl-acrylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com